1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC16355122
Molecular Formula: C23H24N6O2
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N6O2 |
|---|---|
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C23H24N6O2/c1-30-19-8-6-17(7-9-19)29-23-21(15-26-29)22(24-16-25-23)28-12-10-27(11-13-28)18-4-3-5-20(14-18)31-2/h3-9,14-16H,10-13H2,1-2H3 |
| Standard InChI Key | UZJSXZMZDHBQQN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=CC=C5)OC |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is C<sub>23</sub>H<sub>24</sub>N<sub>6</sub>O<sub>2</sub>, with a molecular weight of 416.5 g/mol. Its IUPAC name reflects the substitution pattern: a 4-methoxyphenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine core and a 4-(3-methoxyphenyl)piperazine moiety at position 4 (Figure 1).
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>24</sub>N<sub>6</sub>O<sub>2</sub> |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
| SMILES Notation | COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=CC=C5)OC |
| Topological Polar Surface Area | 88.3 Ų (estimated) |
| Hydrogen Bond Donors/Acceptors | 0/8 |
The piperazine ring introduces conformational flexibility, potentially enhancing binding interactions with biological targets such as G-protein-coupled receptors (GPCRs). The methoxy groups at the para (C4) and meta (C3) positions of the phenyl rings may influence electronic properties and solubility.
Computational and In Silico Insights
Predicted ADMET properties (Table 2) highlight challenges and opportunities for drug development:
Table 2: Predicted ADMET Properties
| Parameter | Prediction | Implication |
|---|---|---|
| LogP (Octanol-Water) | 3.2 | Moderate lipophilicity |
| Solubility (Water) | 0.02 mg/mL | Low aqueous solubility |
| CYP2D6 Inhibition | High probability | Risk of drug-drug interactions |
| Blood-Brain Barrier | Permeable | Potential CNS activity |
Molecular docking studies suggest strong interactions with the ATP-binding sites of kinases (e.g., binding energy ≤ -9.5 kcal/mol for CDK2). The piperazine nitrogen atoms form hydrogen bonds with Asp86 and Lys89 residues, while the methoxyphenyl groups engage in hydrophobic interactions.
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Multi-step synthesis with low yields (~15–30%) for similar compounds .
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Solubility Issues: High logP values necessitate formulation strategies (e.g., nanoemulsions) .
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Uncharacterized Toxicity: Piperazine derivatives may exhibit off-target effects on cardiac ion channels.
Future research should prioritize:
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Optimized Synthetic Protocols: Flow chemistry or microwave-assisted reactions to improve efficiency.
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Comprehensive Bioassays: Screening against kinase panels, antimicrobial strains, and neuronal receptors.
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Prodrug Development: Phosphate or glycoside conjugates to enhance solubility.
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